Tricyclo[5.2.1.0,2,6]decane-8-sulfonamide Tricyclo[5.2.1.0,2,6]decane-8-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17732898
InChI: InChI=1S/C10H17NO2S/c11-14(12,13)10-5-6-4-9(10)8-3-1-2-7(6)8/h6-10H,1-5H2,(H2,11,12,13)
SMILES:
Molecular Formula: C10H17NO2S
Molecular Weight: 215.31 g/mol

Tricyclo[5.2.1.0,2,6]decane-8-sulfonamide

CAS No.:

Cat. No.: VC17732898

Molecular Formula: C10H17NO2S

Molecular Weight: 215.31 g/mol

* For research use only. Not for human or veterinary use.

Tricyclo[5.2.1.0,2,6]decane-8-sulfonamide -

Specification

Molecular Formula C10H17NO2S
Molecular Weight 215.31 g/mol
IUPAC Name tricyclo[5.2.1.02,6]decane-8-sulfonamide
Standard InChI InChI=1S/C10H17NO2S/c11-14(12,13)10-5-6-4-9(10)8-3-1-2-7(6)8/h6-10H,1-5H2,(H2,11,12,13)
Standard InChI Key DFZAIJQEXLVRKS-UHFFFAOYSA-N
Canonical SMILES C1CC2C(C1)C3CC2CC3S(=O)(=O)N

Introduction

Chemical Structure and Stereochemical Considerations

The core structure of tricyclo[5.2.1.0,2,6]decane derives from a norbornane-like framework, featuring a bridged bicyclic system with three fused rings: two cyclopentane rings and one cyclohexane ring . The numbering system assigns the sulfonamide group (-SO2_2NH2_2) to the eighth carbon, a position influenced by the compound’s stereochemistry. The parent hydrocarbon, exo-tricyclo[5.2.1.02,6^{2,6}]decane (CAS 2825-82-3), has a molecular formula of C10_{10}H16_{16} and a molecular weight of 136.23 g/mol . Introducing the sulfonamide group modifies the formula to approximately C10_{10}H15_{15}NO2_2S, with a calculated molecular weight of 215.30 g/mol.

The stereochemistry of the tricyclic system plays a critical role in its reactivity. The exo and endo configurations of substituents, as described in patent EP0215799A1, influence the compound’s physical and chemical behavior . For instance, the sulfonamide group’s spatial orientation relative to the tricyclic framework may affect its interactions with biological targets or synthetic reagents.

Synthesis and Functionalization Strategies

Synthetic routes to tricyclo[5.2.1.0,2,6]decane-8-sulfonamide often begin with the parent hydrocarbon, exo-tricyclo[5.2.1.02,6^{2,6}]decane . Functionalization at the eighth carbon typically involves free-radical sulfonation or electrophilic substitution, followed by amidation. One plausible method involves:

  • Sulfonation: Reacting the tricyclic hydrocarbon with chlorosulfonic acid (ClSO3_3H) under controlled conditions to yield tricyclo[5.2.1.02,6^{2,6}]decane-8-sulfonic acid.

  • Amidation: Treating the sulfonic acid with ammonia or a primary amine to form the corresponding sulfonamide .

Physical and Chemical Properties

While experimental data specific to tricyclo[5.2.1.0,2,6]decane-8-sulfonamide are scarce, inferences can be drawn from related compounds:

PropertyValue/DescriptionSource
Molecular FormulaC10_{10}H15_{15}NO2_2SCalculated
Molecular Weight215.30 g/mol
LogP (Partition Coefficient)~1.68 (estimated)
SolubilityLow in water; moderate in organic solventsInferred

The sulfonamide group confers polarity to the otherwise hydrophobic tricyclic framework, enabling solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) . The compound’s stability under acidic and basic conditions aligns with typical sulfonamide behavior, though the tricyclic structure may impart resistance to hydrolytic degradation .

Applications in Materials Science and Industrial Chemistry

Beyond pharmacology, tricyclo[5.2.1.0,2,6]decane-8-sulfonamide’s unique structure offers utility in materials science:

  • Polymer Additives: The sulfonamide group can act as a plasticizer or cross-linking agent in high-performance polymers .

  • Coating Agents: Functionalized tricyclic compounds are explored for their thermal stability and adhesion properties in surface coatings .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator